molecular formula C20H17ClN2O4S B2957849 4-(BENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1110976-72-1

4-(BENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2957849
CAS No.: 1110976-72-1
M. Wt: 416.88
InChI Key: JQWZKNASQQZDKK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline is a synthetically complex organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a quinoline core, a privileged structure in medicinal chemistry, which is functionalized with distinct sulfonyl, carbonyl, and chloro substituents. The integration of a benzenesulfonyl group is a key feature, as this moiety is a common precursor in the synthesis of sulfonamide derivatives , a class known for a wide range of biological activities . The simultaneous presence of the morpholine ring , a frequent component in drug design for its solubility and metabolic properties, enhances the molecule's potential as a versatile building block . Its primary research application lies in its use as a key intermediate in organic synthesis, particularly in the exploration of new pharmacologically active compounds. Researchers may employ this compound in the development of targeted libraries for high-throughput screening or as a precursor in metal-catalyzed cross-coupling reactions to create more complex molecular architectures. The structural complexity suggests potential for use in materials science, such as in the development of organic semiconductors or ligands for catalysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-14-6-7-18-16(12-14)19(28(25,26)15-4-2-1-3-5-15)17(13-22-18)20(24)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZKNASQQZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.

    Incorporation of the Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be attached via an amide coupling reaction using morpholine-4-carboxylic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

4-(Benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues with Chlorine Substituents

Compound Name Substituents (Positions) Molecular Weight Synthesis Method Key Properties/Activities Reference
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline 6-Cl, 3-ethoxycarbonyl, 2-Me, 4-Ph 325.79 g/mol Friedländer reaction Intermediate for pyrazole synthesis
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2-(4-Cl-Ph), 3-(4-MeO-Ph), 4-NH₂ ~373.85 g/mol Pd-catalyzed cross-coupling Solid (m.p. 223–225°C)
6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) 6-Cl, 4-OH, 7-MeO, 3-Ph 315.73 g/mol Thermal condensation Antimalarial precursor

Key Observations:

  • The 6-chloro substituent is prevalent across analogues, often paired with electron-withdrawing or bulky groups (e.g., benzenesulfonyl, ethoxycarbonyl).

Sulfonyl-Containing Quinolines

Compound Name Sulfonyl Group (Position) Additional Substituents Synthesis Method Notable Features Reference
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3-(4-isopropylbenzenesulfonyl) 6-EtO, 1-(4-Cl-benzyl) Multi-step alkylation High steric bulk
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-carboxylate with dichlorophenyl group 6-Cl, 3-Me, 2-(4-Me-Ph) Esterification Lipophilic backbone

Key Observations:

  • Sulfonyl groups at position 3 or 4 may influence binding to enzymes or receptors, as seen in antimalarial quinolones .

Morpholine-Functionalized Quinolines

Compound Name Morpholine Group (Position) Additional Substituents Synthesis Method Potential Applications Reference
6-(Morpholine-4-carbonyl)-2-morpholino-8-pyrrolidin-2-yl-4H-chromen-4-one 6-(morpholine-4-carbonyl) 2-morpholino, 8-pyrrolidinyl Multi-component reaction Kinase inhibition
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline N/A 4-adamantyl, 2-(4-F-Ph) Pd-catalyzed coupling Antituberculosis activity

Key Observations:

  • The morpholine-4-carbonyl group at position 3 in the target compound may improve water solubility compared to non-polar adamantyl groups .
  • Morpholine derivatives often exhibit enhanced bioavailability due to balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

4-(Benzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H14ClN3O3S
  • Molecular Weight : 341.80 g/mol
  • CAS Number : 1110976-72-1

The compound contains a quinoline core substituted with a benzenesulfonyl group and a morpholine carbonyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cancer cell survival and proliferation. In particular, quinolines have been shown to target pathways related to apoptosis and cell cycle regulation.
  • Case Study : In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in various cancer cell lines (e.g., MCF-7, HeLa). For example, a related compound exhibited an IC50 value of 2.93 µM against the P. falciparum strain, indicating potent activity against cancer cells .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The structure of this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Studies have shown that similar compounds demonstrate significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 μg/mL to 62.5 μg/mL against various bacterial strains .
  • Table of Antimicrobial Activity :
CompoundBacterial StrainMIC (μg/mL)
4-(Benzenesulfonyl)-6-chloroquinolineStaphylococcus aureus31.25
4-(Benzenesulfonyl)-6-chloroquinolineEscherichia coli62.5
Related Compound ABacillus cereus15.62

Other Biological Activities

In addition to anticancer and antimicrobial properties, quinoline derivatives have been explored for their anti-inflammatory effects. Some studies suggest that these compounds may inhibit nitric oxide production in inflammatory models, offering potential therapeutic applications in treating inflammatory diseases.

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